The enzymatic conjugation of 7-dehydrocholesterol (7-DHC) with oleic acid to form 7-dehydrocholesterol oleate (7-DHC-OA) occurs through acyl-CoA:cholesterol acyltransferase (ACAT)-mediated reactions. In Saccharomyces cerevisiae, the ARE1 and ARE2 genes encode acyltransferases responsible for sterol esterification, with Are2p primarily catalyzing the formation of sterol esters like 7-DHC-OA for storage in lipid droplets (LDs) [4]. This esterification serves dual biological purposes: it reduces 7-DHC cytotoxicity by sequestering it from membranes and creates a stable reservoir for enzymatic access. The reaction requires activated oleoyl-CoA as the fatty acyl donor and 7-DHC as the sterol acceptor, producing the esterified form that exhibits enhanced oxidative stability compared to free 7-DHC [6] [9].
Table 1: Key Enzymes in 7-DHC Oleate Biosynthesis
Enzyme | Gene | Function | Subcellular Localization |
---|---|---|---|
Acyltransferase | ARE2 | Primary sterol oleation | Endoplasmic Reticulum |
Phosphatidic Acid Phosphatase | PAH1 | LD biogenesis regulation | Cytosol to ER membrane |
NADH kinase | POS5 | Redox cofactor supply | Mitochondria |
Catalase | CTT1 | Reactive oxygen species scavenging | Cytoplasm |
Metabolic engineering strategies have optimized this pathway by overexpressing ARE2 alongside genes enhancing oleoyl-CoA pools (e.g., OLE1, Δ9-desaturase). Compartmentalization engineering targets Are2p to LDs using LD-specific signal peptides (e.g., DGAT1-derived sequences), increasing 7-DHC-OA yields by 58% compared to cytosolic expression [4]. Additionally, peroxisomal targeting of sterol-modifying enzymes in engineered yeast strains exploits the lipophilic microenvironment, further promoting esterification efficiency [3].
The expression of sterol acyltransferases is transcriptionally regulated by sterol-responsive elements and epigenetic modifiers. The transcription factors Upc2p and Ecm22p bind sterol regulatory elements in the ARE2 promoter, inducing its expression during sterol depletion [1]. Conversely, the repressor Mot3p downregulates ARE2 under hypoxic conditions; MOT3 knockout strains exhibit 2.3-fold higher ARE2 transcript levels and corresponding increases in 7-DHC-OA synthesis [1] [4].
Epigenetic control involves histone acetylation at the ARE2 locus. Deletion of the histone deacetylase HST1 increases acetylation of histone H3 lysine 9 (H3K9ac) at the ARE2 promoter, enhancing chromatin accessibility and gene expression. Engineered strains with hst1Δ show 40% higher 7-DHC-OA titers than wild-type controls [3]. Non-coding RNAs also contribute, as antisense RNA ARE2-AS1 silences ARE2 via RNA interference. CRISPRi-mediated suppression of ARE2-AS1 elevates Are2p activity by 70%, demonstrating the potential for RNA-based metabolic control [7].
Quantitative flux analysis reveals that 7-DHC oleation competes with free 7-DHC accumulation and downstream sterol oxidation. Isotopic tracing with ¹³C-glucose in engineered S. cerevisiae shows that 68% of cytosolic 7-DHC is directed toward esterification, while 22% undergoes autoxidation to cytotoxic oxysterols like 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) [9]. Major flux bottlenecks include:
Table 2: Metabolic Flux Control Points in 7-DHC-OA Biosynthesis
Node | Flux Barrier | Engineering Solution | Flux Improvement |
---|---|---|---|
Acetyl-CoA → Squalene | Weak tHMG1 expression | Multi-copy integration of tHMG1 | 4.1-fold ↑ 7-DHC flux |
Squalene → 7-DHC | ERG complex spatial disorganization | Peroxisomal co-localization of ERG1/11/24 | Squalene ↓93.8%; 7-DHC ↑82% |
7-DHC → 7-DHC-OA | Low ARE2 activity | ARE2 overexpression + MOT3 knockout | 7-DHC-OA ↑130% |
Cofactor supply | NADPH limitation | POS5 + CTT1 co-expression | 7-DHC-OA ↑35% |
Computational models (e.g., genome-scale metabolic reconstructions) identify ERG11 (lanosterol demethylase) as the most flux-constrained step, requiring 4-fold higher expression to match precursor supply in high-7-DHC strains [3] [7].
Diploid industrial S. cerevisiae strains exhibit superior 7-DHC-OA productivity due to enhanced genetic stability and stress resistance. The strain SyBE_Sc01250043, featuring:
Table 3: Performance of Engineered Microbial Systems for 7-DHC-Oleate
Host System | Engineering Features | Titer (g/L) | Esterification Rate | Scale | Reference |
---|---|---|---|---|---|
S. cerevisiae C800 | tHMG1 + IDI1 + ERG2/3 + DHCR24; MOT3Δ | 2.0 (total sterols) | Not specified | 5 L bioreactor | [1] |
Diploid S. cerevisiae HD | Peroxisomal ERG clusters; DGA1 + ARE2 overexpression | 4.28 (total sterols) | ~39% as esters | 10 L fermenter | [3] |
Aurantiochytrium sp. | DHCR7 knockout | 1.2 (7-DHC) | Endogenous esterification | Lab-scale | [5] [8] |
S. cerevisiae SyBE_Sc01250043 | Compartmentalized ERG pathway; PAH1Δ | 0.36 (7-DHC) | >70% as oleates | Shake flask | [4] |
Alternative hosts like Aurantiochytrium limacinum achieve 1.2 g/L free 7-DHC via DHCR7 (7-DHC reductase) knockout, though oleate esterification rates remain lower than yeast systems [5] [8]. Future advances require dynamic pathway regulation to balance 7-DHC synthesis with esterification and engineered lipid droplet proteomes for enhanced sterol-ester storage [3] [4].
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